molecular formula C16H25ClN2O B8414238 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride

8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride

Cat. No.: B8414238
M. Wt: 296.83 g/mol
InChI Key: PNKNOEICEMDHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride is a synthetic compound belonging to the spirocyclic class of chemicals. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a diazaspiro and an oxa ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable diazaspiro precursor with an oxa-containing reagent under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride is unique due to its specific combination of diaza and oxa rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

4-ethyl-3-phenyl-1-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-2-18-13-16(8-10-17-11-9-16)19-12-15(18)14-6-4-3-5-7-14;/h3-7,15,17H,2,8-13H2,1H3;1H

InChI Key

PNKNOEICEMDHRL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCNCC2)OCC1C3=CC=CC=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 8-ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate (295 mg, 0.82 mmol) in DCM (3 mL) was added hydrogen chloride (2 mL of 4 M dioxane, 8.18 mmol). The reaction mixture was stirred for 1 hour. The solvent was decanted and the residue was triturated with methanol and hexanes. The solvent was concentrated in vacuo to obtain 8-ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride salt (230 mg, 95%) as a fluffy solid. ESI-MS m/z calc. 260.2. found 261.1 (M+1)+; Retention time: 0.2 minutes (3 min run).
Name
tert-butyl 8-ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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